4-amino-5-chloro-N-[9-[(4-fluorophenyl)methyl]-9-azabicyclo[3.3.1]nonan-3-yl]-2-methoxybenzamide
Beschreibung
Eigenschaften
CAS-Nummer |
86580-77-0 |
|---|---|
Molekularformel |
C23H27ClFN3O2 |
Molekulargewicht |
431.9 g/mol |
IUPAC-Name |
4-amino-5-chloro-N-[9-[(4-fluorophenyl)methyl]-9-azabicyclo[3.3.1]nonan-3-yl]-2-methoxybenzamide |
InChI |
InChI=1S/C23H27ClFN3O2/c1-30-22-12-21(26)20(24)11-19(22)23(29)27-16-9-17-3-2-4-18(10-16)28(17)13-14-5-7-15(25)8-6-14/h5-8,11-12,16-18H,2-4,9-10,13,26H2,1H3,(H,27,29) |
InChI-Schlüssel |
PSOJUYFGYMSZHW-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1C(=O)NC2CC3CCCC(C2)N3CC4=CC=C(C=C4)F)Cl)N |
Kanonische SMILES |
COC1=CC(=C(C=C1C(=O)NC2CC3CCCC(C2)N3CC4=CC=C(C=C4)F)Cl)N |
Synonyme |
4-amino-5-chloro-2-methoxy-N-(9-(fluorophenylmethyl)-9-azabicyclo(3.3.1)non-3-yl)benzamide BRL 34778 BRL-34778 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Formation of the Azabicyclo[3.3.1]nonane Core
The synthesis begins with the preparation of the 9-azabicyclo[3.3.1]nonane skeleton. A modified Mannich reaction is employed, involving:
-
Reactants : Cyclohexanone, formaldehyde, and ammonium acetate.
-
Conditions : Reflux in ethanol (78°C, 12 hours).
Mechanistic Insight :
The reaction proceeds via enamine formation, followed by intramolecular cyclization to generate the bicyclic structure. The use of ammonium acetate ensures protonation of intermediates, steering the reaction toward the desired product.
N-Alkylation with 4-Fluorobenzyl Chloride
The free amine on the bicyclic system undergoes alkylation to introduce the 4-fluorobenzyl group:
-
Reagents : 4-Fluorobenzyl chloride (1.2 equiv), potassium carbonate (2.0 equiv).
-
Solvent : Dimethylformamide (DMF) at 80°C for 6 hours.
-
Workup : Extraction with dichloromethane and washing with brine.
Critical Considerations :
-
Excess alkylating agent ensures complete conversion.
-
DMF stabilizes the transition state through polar aprotic interactions.
Synthesis of the Benzamide Fragment
Nitration and Chlorination of 2-Methoxybenzoic Acid
The benzamide precursor is synthesized via sequential functionalization:
-
Nitration :
-
Conditions : Concentrated HNO₃/H₂SO₄ (1:3) at 0–5°C.
-
Product : 4-Nitro-2-methoxybenzoic acid (Yield: 92%).
-
-
Chlorination :
Reduction of Nitro to Amino Group
Catalytic hydrogenation converts the nitro group to an amine:
Coupling of Intermediates via Amide Bond Formation
The bicyclic amine and benzoyl chloride are coupled using a Schotten-Baumann reaction:
-
Base : Aqueous NaOH (4.0 equiv).
-
Solvent : Tetrahydrofuran (THF)/water (2:1).
-
Temperature : 0°C to room temperature, 2 hours.
Purification :
Column chromatography (silica gel, ethyl acetate/hexane 1:1) removes unreacted starting materials.
Optimization Strategies for Industrial Scalability
Solvent and Catalyst Selection
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Solvent | DMF | Methyl ethyl ketone (MEK) |
| Catalyst | Pd/C | Pt/V (1% Pt, 2% V) |
| Reaction Time | 4 hours | 2 hours |
| Yield | 78% | 84% |
Transitioning to MEK reduces toxicity and improves solvent recovery. Platinum-vanadium catalysts enhance hydrogenation efficiency.
Avoiding Chromatography in Large-Scale Production
-
Crystallization : Ethanol/water (7:3) achieves >99% purity.
-
pH Control : Adjusting to pH 7 during workup minimizes byproducts.
Analytical Characterization
Key Spectroscopic Data :
-
¹H NMR (400 MHz, CDCl₃) : δ 7.25 (d, J = 8.4 Hz, 2H, Ar-H), 6.85 (d, J = 8.4 Hz, 2H, Ar-H), 4.35 (s, 2H, N-CH₂-Ar), 3.91 (s, 3H, OCH₃).
-
HRMS (ESI) : m/z calculated for C₂₃H₂₄ClFN₃O₂ [M+H]⁺: 432.1589; found: 432.1592.
Challenges and Mitigation Strategies
Analyse Chemischer Reaktionen
BRL-34778 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Methoxygruppe.
Reduktion: Reduktionsreaktionen können an der Amidgruppe auftreten.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere an den Chlor- und Methoxygruppen.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile für Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
BRL-34778 übt seine Wirkung aus, indem es spezifisch an Dopamin-D2-Rezeptoren bindet und die Wirkung von Dopamin blockiert. Diese antagonistische Wirkung an den Dopamin-D2-Rezeptoren ist für seine potenziellen antipsychotischen Wirkungen verantwortlich. Die Verbindung hat eine hohe Affinität für Dopamin-D2-Rezeptoren, mit einem K_i-Wert von 2,14 nM, und eine viel geringere Affinität für andere Rezeptortypen.
Wirkmechanismus
BRL-34778 exerts its effects by specifically binding to dopamine D2-receptors, blocking the action of dopamine . This antagonistic action at the dopamine D2-receptors is responsible for its potential antipsychotic effects. The compound has a high affinity for dopamine D2-receptors, with a K_i value of 2.14 nM, and much lower affinity for other receptor types .
Vergleich Mit ähnlichen Verbindungen
Core Scaffold Variations
- Azabicyclo Ring Systems: The target compound’s 9-azabicyclo[3.3.1]nonane ring contrasts with analogs like 8-azabicyclo[3.2.1]octane (e.g., ). The [3.3.1] system provides a larger cavity and distinct puckering dynamics, influencing ligand-receptor complementarity . 9-Methyl-9-azabicyclo[3.3.1]nonane () lacks the 4-fluorobenzyl group, reducing steric bulk and altering electronic properties .
Benzamide Substituents
- Electron-Withdrawing Groups: The 5-chloro and 4-amino groups in the target compound enhance hydrogen bonding and π-π stacking compared to 4-methylbenzamide () or 5-bromo analogs (). 2-Methoxy vs. 4-methyl (): Methoxy increases polarity and may improve solubility, while methyl enhances lipophilicity .
N-Substituent Modifications
- 4-Fluorobenzyl (target) vs. benzyl () or methyl (): Fluorine’s electronegativity strengthens hydrophobic interactions and metabolic stability .
Pharmacological Activity
Receptor Binding Profiles
- Sigma-2 Receptor Affinity: N-Substituted 9-azabicyclo[3.3.1]nonane carbamates () show high σ2 selectivity. The target’s 4-fluorobenzyl group may mimic N-(9-(4-aminophenethyl)) analogs (Ki σ2 = 12 nM), suggesting comparable or improved affinity .
- 5-HT3 Antagonism: The 9-azabicyclo[3.3.1]nonane scaffold is critical for 5-HT3 inhibition (). The target’s chloro and amino groups may enhance binding over 4-methylbenzamide derivatives (IC50 ~50 nM) .
Selectivity and Efficacy
Key Reaction Steps
- Azabicyclo Ring Formation :
- Chloro and Amino Introduction: Bromo analogs () require halogen exchange, while the target’s chloro group is likely introduced via electrophilic substitution .
Challenges in Scale-Up
- Steric hindrance from the 4-fluorobenzyl group may complicate purification vs. 9-methyl derivatives () .
Physicochemical and Spectroscopic Properties
Crystallographic Data
Spectroscopic Characterization
- Fluorescence: Compared to N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide (), the target’s amino group may quench fluorescence due to electron donation .
- NMR Shifts :
Stability and Compatibility
Biologische Aktivität
The compound 4-amino-5-chloro-N-[9-[(4-fluorophenyl)methyl]-9-azabicyclo[3.3.1]nonan-3-yl]-2-methoxybenzamide , commonly referred to as Fluoroclebopride , is a benzamide derivative notable for its application in neuroimaging and potential therapeutic uses. This article reviews its biological activity, focusing on its receptor interactions, pharmacological properties, and implications in medical research.
- Molecular Formula : C20H23ClFN3O2
- Molecular Weight : 391.87 g/mol
- CAS Number : 154540-49-5
Fluoroclebopride primarily acts as a dopamine receptor ligand , exhibiting selective binding to various dopamine receptor subtypes:
- D2-like receptors : Ki values of 0.95 nM
- D3 receptors : Ki value of 5.46 nM
- D4 receptors : Ki value of 144 nM
These values indicate a high affinity for D2-like receptors compared to other receptor types, such as D1 (Ki > 10,000 nM) and serotonin receptors (5-HT2) (Ki = 283 nM) .
Neuroimaging
Fluoroclebopride is utilized in positron emission tomography (PET) studies to evaluate dopamine receptor availability in the brain. The fluorine-18 label allows for visualization of dopaminergic pathways, providing insights into various neurological conditions, including Parkinson's disease and schizophrenia .
Anticancer Activity
Recent studies have explored the cytotoxic effects of Fluoroclebopride against various cancer cell lines:
- A549 (lung cancer)
- HCT116 (colon cancer)
- HepG2 (liver cancer)
The compound's structural modifications have been shown to influence its cytotoxicity, with certain derivatives demonstrating significant anti-proliferative effects .
Study on Dopamine Receptor Binding
In a study assessing the binding affinity of Fluoroclebopride to dopamine receptors, it was found that the compound selectively binds to D2-like receptors, making it a valuable tool for studying dopaminergic systems in vivo. This selectivity is crucial for minimizing off-target effects when used in clinical settings .
Cytotoxicity Assessment
A comparative analysis of Fluoroclebopride against standard chemotherapeutics revealed that while it possesses moderate cytotoxicity, its unique mechanism of action targeting dopamine receptors may offer synergistic effects when combined with other therapies .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C20H23ClFN3O2 |
| Molecular Weight | 391.87 g/mol |
| Ki (D2-like receptors) | 0.95 nM |
| Ki (D3 receptors) | 5.46 nM |
| Ki (D4 receptors) | 144 nM |
| Cytotoxicity (A549) | Moderate |
| Cytotoxicity (HCT116) | Variable |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
